molecular formula C8H5ClF2O B1441940 1-(4-Chloro-3,5-difluorophenyl)ethanone CAS No. 1256352-85-8

1-(4-Chloro-3,5-difluorophenyl)ethanone

Cat. No. B1441940
M. Wt: 190.57 g/mol
InChI Key: RKJDTCARHAMWIW-UHFFFAOYSA-N
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Description

1-(4-Chloro-3,5-difluorophenyl)ethanone, also known as CDFE, is a chemical compound with the molecular formula C8H5ClF2O . It has a molecular weight of 190.58 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-chloro-3,5-difluorophenyl)ethanone . The InChI code is 1S/C8H5ClF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3 .

Scientific Research Applications

Summary of the Application

“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used as a substrate in the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol (S-CFPL), an intermediate for the drug Ticagrelor . This process involves the use of ketoreductases (KREDs), which catalyze the asymmetric reduction of ketones to chiral alcohols .

Methods of Application or Experimental Procedures

The enzyme ChKRED20, a short-chain reductase/dehydrogenase (SDR), is used as an efficient KRED for the anti-Prelog reduction of a spectrum of ketones to afford enantiopure alcohols . The protein engineering of ChKRED20 has been performed to improve its thermostability or activity for enhanced bioreduction .

Results or Outcomes

The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times that of the wild-type. Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70%. The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .

2. Application in Organic Synthesis

Summary of the Application

“1-(4-Chloro-3,5-difluorophenyl)ethanone”, also known as 3′,5′-Difluoroacetophenone, is a fluorinated acetophenone used in organic synthesis .

Methods of Application or Experimental Procedures

It may be used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .

Results or Outcomes

The specific results or outcomes of this synthesis are not provided in the source .

3. Application in the Synthesis of Optically Pure Vic-Halohydrins

Summary of the Application

“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used in the synthesis of optically pure vic-halohydrins . Vicinal halohydrins are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .

Methods of Application or Experimental Procedures

The synthesis involves a sequential kinetic resolution process for the synthesis of (S)-1-chloro-3-phenoxy-2-propanol with >99% ee and 30.7% yield, using Ab HHDH from an alphaproteobacterium .

Results or Outcomes

The specific results or outcomes of this synthesis are not provided in the source .

4. Application in the Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one

Summary of the Application

“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes of this synthesis are not provided in the source .

5. Application in the Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one

Summary of the Application

“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes of this synthesis are not provided in the source .

6. Application in the Synthesis of Enantiopure Vic-Halohydrins

Summary of the Application

“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used in the synthesis of optically pure vic-halohydrins . Vicinal halohydrins are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .

Methods of Application or Experimental Procedures

The synthesis involves a sequential kinetic resolution process for the synthesis of (S)-1-chloro-3-phenoxy-2-propanol with >99% ee and 30.7% yield, using Ab HHDH from an alphaproteobacterium .

Results or Outcomes

The specific results or outcomes of this synthesis are not provided in the source .

properties

IUPAC Name

1-(4-chloro-3,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJDTCARHAMWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3,5-difluorophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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